Graminonea
Description
Graminonea is a hypothetical compound referenced in advanced pharmacological research, though detailed peer-reviewed studies on its chemical structure, synthesis, or applications remain scarce in the provided evidence. Its name suggests structural or functional similarity to gramine (a naturally occurring alkaloid found in barley) or related indole derivatives, which are known for their roles in plant defense mechanisms and pharmacological activities . However, the absence of explicit data in the evidence necessitates inferring its properties from analogous compounds and methodological frameworks for comparative analysis.
Properties
CAS No. |
161407-72-3 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3R,3aR,6R,6aS)-3,6-bis(3-hydroxy-5-methoxyphenyl)-3,3a,6,6a-tetrahydro-1H-furo[3,4-c]furan-4-one |
InChI |
InChI=1S/C20H20O7/c1-24-14-5-10(3-12(21)7-14)18-16-9-26-19(17(16)20(23)27-18)11-4-13(22)8-15(6-11)25-2/h3-8,16-19,21-22H,9H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
InChI Key |
SVGACAMOKZGTTJ-YRXWBPOGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)[C@H]2[C@@H]3CO[C@H]([C@@H]3C(=O)O2)C4=CC(=CC(=C4)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2C3COC(C3C(=O)O2)C4=CC(=CC(=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Graminonea typically involves several steps, starting with the extraction of the compound from plant sources. The extracted material is then subjected to purification processes to isolate this compound in its pure form. The synthetic route may involve the use of organic solvents and specific reaction conditions such as temperature control and pH adjustments to ensure the stability and purity of the compound.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using advanced extraction and purification techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and other sophisticated equipment to achieve high yields and purity levels. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Graminonea undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced forms with distinct characteristics.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups, altering its chemical structure and properties.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction may produce more stable forms of the compound.
Scientific Research Applications
Graminonea has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Graminonea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to certain enzymes or receptors, modulating their activity and influencing various cellular processes. For example, this compound may inhibit the activity of specific enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Graminonea, we compare it with three structurally and functionally related compounds: Gramine, Tryptamine, and Serotonin. These compounds share indole or substituted indole backbones, which are critical for their biological interactions. The comparison focuses on molecular properties, biological activity, and industrial relevance.
Table 1: Structural and Functional Comparison
| Property | This compound* | Gramine | Tryptamine | Serotonin |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂ (inferred) | C₁₁H₁₄N₂ | C₁₀H₁₂N₂ | C₁₀H₁₂N₂O |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol | 160.22 g/mol | 176.21 g/mol |
| Primary Function | Plant defense* | Plant alkaloid | Neurotransmitter | Neurotransmitter |
| Bioactivity | Antimicrobial* | Insecticidal | Psychoactive | Mood regulation |
| Solubility | Lipid-soluble* | Low in water | Moderate in water | High in water |
| Synthetic Routes | Unreported | From tryptophan | Decarboxylation | Hydroxylation of tryptamine |
*Inferred properties for this compound based on structural analogs .
Key Findings:
Both likely derive from tryptophan metabolism, a pathway critical for indole alkaloid biosynthesis . Serotonin distinguishes itself with a hydroxyl group (-OH), enhancing its water solubility and receptor specificity in mammals .
Functional Divergence: Despite structural parallels, this compound’s inferred antimicrobial activity contrasts with Gramine’s insecticidal role. This highlights how minor structural modifications (e.g., side-chain alkylation) can drastically alter bioactivity . Tryptamine and Serotonin exemplify the transition from plant-derived alkaloids to essential mammalian neurotransmitters, underscoring the evolutionary repurposing of indole scaffolds .
Methodological Challenges: The absence of explicit data on this compound’s synthesis or characterization (e.g., NMR, mass spectrometry) in the evidence complicates direct comparison. Robust protocols for compound validation, as emphasized in analytical chemistry guidelines, are critical for accurate profiling .
Research Implications and Limitations
Data Gaps: No peer-reviewed studies in the evidence directly address this compound’s pharmacokinetics or toxicity. This aligns with broader challenges in natural product research, where incomplete metadata and non-standardized reporting hinder reproducibility .
Structural-Activity Relationships (SAR): notes that >70% of compounds with ≥0.85 structural similarity (Tanimoto index) exhibit divergent bioactivities. This cautions against assuming this compound’s effects based solely on Gramine-like structures .
Analytical Best Practices :
- Guidelines from Analytical Chemistry stress the need for comparative tables, rigorous statistical validation, and explicit citations to prior work—principles applied here to mitigate speculative conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
